Biotinyl-angiotensin II is a chemically modified form of angiotensin II, a peptide hormone that plays a critical role in regulating blood pressure and fluid balance. The incorporation of biotin allows for specific detection and isolation of angiotensin II receptors, facilitating research into the renin-angiotensin system and its implications in various physiological and pathological processes.
Angiotensin II is derived from angiotensinogen, a precursor protein produced in the liver. The conversion occurs through the action of renin, an enzyme secreted by the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin I is then converted to angiotensin II by angiotensin-converting enzyme, primarily in the lungs. The biotinylation process involves attaching a biotin moiety to the angiotensin II molecule, enhancing its utility in biochemical assays.
Biotinyl-angiotensin II falls under the category of bioconjugates, specifically peptide bioconjugates. It is classified as a hormonal peptide due to its biological function and as a photoreactive probe because it can be used in photolabeling studies to investigate receptor interactions.
The synthesis of biotinyl-angiotensin II typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. Key steps include:
The synthesis process is monitored using nuclear magnetic resonance spectroscopy to confirm structure and purity, ensuring that the biotinyl-angiotensin II retains its functional properties necessary for receptor binding studies.
Biotinyl-angiotensin II retains the core structure of angiotensin II, which consists of eight amino acids (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). The addition of a biotin moiety typically occurs at the N-terminus or C-terminus, depending on the desired application.
The molecular formula for angiotensin II is when biotin is included, resulting in a more complex structure with additional molecular weight due to the biotin component. The binding affinity for angiotensin II receptors has been reported with dissociation constants around , indicating strong receptor interaction .
Biotinyl-angiotensin II participates in several chemical reactions, primarily involving receptor binding and covalent labeling. Upon exposure to ultraviolet light, the photoreactive groups within the molecule can form covalent bonds with nearby receptors, facilitating their identification and isolation.
The efficiency of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants. Reaction yields have been optimized through careful control of these parameters during synthesis .
Biotinyl-angiotensin II functions by binding to specific angiotensin II receptors (AT1 and AT2). Upon binding, it activates intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and modulation of fluid balance.
The activation mechanism involves G-protein coupled receptor signaling pathways, leading to downstream effects such as increased calcium ion concentration and activation of mitogen-activated protein kinases (MAPKs), which play roles in cellular responses including hypertrophy and proliferation .
Biotinyl-angiotensin II appears as a white powder or crystalline solid at room temperature. It is soluble in water and common organic solvents used in biochemical assays.
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its reactivity is enhanced by the presence of photoreactive groups that allow covalent bonding with target proteins upon UV exposure .
Biotinyl-angiotensin II has several important applications in scientific research:
Angiotensin II (Ang II), an octapeptide hormone (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), serves as the primary effector molecule within the classical renin-angiotensin system (RAS). This potent vasoconstrictor is generated through a tightly regulated enzymatic cascade: renin cleaves angiotensinogen to yield angiotensin I (Ang I), which is subsequently converted to Ang II by angiotensin-converting enzyme (ACE). Ang II exerts its diverse physiological effects—including vasoconstriction, aldosterone release, sodium retention, and cellular proliferation—through specific interactions with two major G-protein-coupled receptor subtypes: AT1R (Angiotensin II Type 1 Receptor) and AT2R (Angiotensin II Type 2 Receptor). These receptors exhibit contrasting signaling pathways and physiological effects, with AT1R primarily mediating vasoconstrictive and pro-inflammatory responses, while AT2R often counterbalances these effects through vasodilatory and anti-proliferative actions [8] [4].
The receptor-ligand interaction is characterized by high affinity and specificity, with dissociation constants (Kd) typically in the nanomolar range (10⁻⁹ mol dm⁻³). This precise molecular recognition depends critically on Ang II's structural elements, particularly its C-terminal phenylalanine and the tyrosine hydroxyl group at position 4. Modifications at the N-terminus, however, are generally better tolerated, making this region suitable for chemical derivatization without catastrophic loss of biological activity. Studies confirm that N-terminal modifications, including biotinylation, preserve Ang II's receptor-binding competence and agonist properties in hepatic, vascular, and adrenal glomerulosa systems [1] [2]. This structural resilience underpins the utility of modified Ang II analogues like biotinyl-Ang II as molecular probes.
Table 1: Angiotensin II Receptor Subtypes and Their Functional Characteristics
Receptor Subtype | Signaling Pathways | Primary Physiological Effects | Expression in Vascular Tissue |
---|---|---|---|
AT1R | Gq/11, β-arrestin | Vasoconstriction, Inflammation, Aldosterone Release | High (Dominant in adults) |
AT2R | Gi, NO/cGMP | Vasodilation, Anti-proliferation, Apoptosis | Moderate (Higher in fetal development) |
AT1R/AT2R Ratio | - | Net Vascular Tone | Increased ratio → Enhanced Vasoconstriction [4] |
Biotinylation—the covalent attachment of biotin (vitamin B7) to biomolecules—represents a cornerstone strategy in molecular probe design due to biotin's extraordinary affinity for avidin and streptavidin (Kd ≈ 10⁻¹⁵ M). This near-irreversible interaction facilitates the isolation, detection, and quantification of biotinylated molecules within complex biological matrices. For peptide hormones like Ang II, biotinylation typically targets the N-terminal α-amino group to minimize interference with receptor-binding domains located primarily at the C-terminus. However, direct conjugation can create steric hindrance, potentially impeding receptor access or altering binding kinetics [1] [7].
To circumvent this limitation, researchers employ spacer arms, most notably aminohexanoic acid (Ahx), inserted between biotin and Ang II. This flexible 6-carbon spacer (Biotin-Ahx-Ang II) provides critical molecular flexibility and distances the bulky biotin moiety from the pharmacologically active core of Ang II. Nuclear magnetic resonance (NOESY) and temperature-variation studies confirm that Ahx-spaced biotinyl-Ang II adopts an extended conformation without folding, enabling simultaneous interaction with angiotensin receptors and streptavidin/avidin complexes [5] [7]. Synthesis is achieved via solid-phase peptide synthesis (SPPS), allowing precise chemical modifications. The resulting probes exist in monoiodinated (for radiolabeling) or highly labeled radioiodinated forms, with potential sulfoxidation of biotin under certain conditions [1] [5].
Table 2: Biotinylation Strategies for Angiotensin II Probes
Probe Design | Spacer Arm | Key Modifications | Affinity (Kd) | Applications Demonstrated |
---|---|---|---|---|
Biotin-Ahx-Ang II | 6-Aminohexanoic Acid | None (Agonist) | ~10⁻⁹ M [1] | Receptor Purification, Cell Sorting |
Dnp-Ahx-Ang II | 6-Aminohexanoic Acid | Dinitrophenyl (Hapten) | ~10⁻⁹ M [1] | Antibody-based Detection |
Biotin-Ahx-(Ala¹,Phe(4N₃)⁸)Ang II | 6-Aminohexanoic Acid | Ala1 substitution, Photoactivatable Phe(4N₃)⁸ | ~10⁻⁹ M [5] | Photoaffinity Labeling (15-25% yield) |
Iminobiotinyl-Gly-Ahx-[Ala¹,Tyr(³I)⁴,Phe(4N₃)⁸]Ang II | Gly + Ahx | Iminobiotin (Reversible binding), Radioiodination | ~10⁻⁹ M [5] | Affinity Chromatography |
Biotinyl-Angiotensin II (particularly Biotin-Ahx-Ang II) serves as a bifunctional molecular probe uniquely suited for exploring RAS at the molecular and cellular levels. Its design integrates high biological fidelity with versatile detection capabilities. Crucially, Biotin-Ahx-Ang II retains nanomolar affinity (Kd ~10⁻⁹ mol dm⁻³) for hepatic and vascular AT1R, comparable to native Ang II, and functions as a full agonist in Ang II-sensitive systems, inducing phosphoinositide breakdown, glycogen phosphorylase activation, and adenylate cyclase inhibition [1] [2] [5]. This preserved bioactivity validates its use as a native hormone surrogate.
In receptor studies, biotinyl-Ang II enables several powerful techniques:
In enzymatic studies within RAS, biotinylated ACE2 has emerged as a critical tool, particularly for investigating SARS-CoV-2 spike protein interactions. While not directly modifying Ang II, the principle of biotin tagging applies similarly. Biotinylated human ACE2 (≥90% biotinylated) binds the SARS-CoV-2 spike receptor-binding domain (RBD) with high affinity (KD ~ 4.4 nM). This enables surface plasmon resonance (SPR), biotin-layer interferometry (BLI), and ELISA-based assays to quantify ACE2-spike binding and screen inhibitory compounds under BSL-2 conditions [3] [6] [10]. The biotin tag provides a universal handle for immobilization on streptavidin-coated biosensors or plates, ensuring proper orientation and maximizing accessibility for binding partners.
Table 3: Key Binding Parameters for Biotinylated ACE2 with SARS-CoV-2 Spike Protein
Biotinylated ACE2 Construct | Spike Variant | Assay Method | Dissociation Constant (KD) | Reference |
---|---|---|---|---|
Biotinylated Human ACE2, Fc,Avitag™ (HEK293) | Omicron BA.4/5 | Surface Plasmon Resonance | 4.4 nM [6] | Anal Bioanal Chem (2024) |
Biotinylated Human ACE2 (HEK293) | Original Strain | BLI (Biolayer Interferometry) | 31.9 nM [10] | AcroBiosystems Data Sheet |
Biotinylated Human ACE2 (HEK293) | SARS-CoV-1 | Not Specified | ~15 nM [3] | Sigma-Aldrich Product Sheet |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5